molecular formula C13H9NO B110626 3-Phenyl-2,1-benzoxazole CAS No. 5176-14-7

3-Phenyl-2,1-benzoxazole

Cat. No. B110626
CAS RN: 5176-14-7
M. Wt: 195.22 g/mol
InChI Key: HTNPXVDBSMVQMI-UHFFFAOYSA-N
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Description

3-Phenyl-2,1-benzoxazole is a heterocyclic compound that is widely used in scientific research. It is also known as PBO or benzoxazole. This compound has a unique structure that makes it useful for a variety of applications, including as a fluorescent probe, a synthetic intermediate, and a building block for other compounds. In

Mechanism Of Action

The mechanism of action of 3-Phenyl-2,1-benzoxazole is not well understood. However, it is believed that this compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may be due to the ability of benzoxazole to form hydrogen bonds and π-π interactions with these molecules.

Biochemical And Physiological Effects

3-Phenyl-2,1-benzoxazole has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, this compound has been investigated for its potential as a cancer therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Phenyl-2,1-benzoxazole is its high quantum yield and ease of excitation by UV light, making it a useful fluorescent probe. It is also relatively easy to synthesize and purify. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are many potential future directions for research involving 3-Phenyl-2,1-benzoxazole. One area of interest is the development of new fluorescent probes based on benzoxazole derivatives. Another potential direction is the investigation of the anticancer properties of this compound and its derivatives. Additionally, research could be conducted on the potential use of 3-Phenyl-2,1-benzoxazole as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Finally, research could be conducted on the development of new synthetic methods for the preparation of benzoxazole-based compounds.
In conclusion, 3-Phenyl-2,1-benzoxazole is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it useful for a variety of purposes, including as a fluorescent probe and a synthetic intermediate. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound and its derivatives.

Synthesis Methods

The synthesis of 3-Phenyl-2,1-benzoxazole involves the reaction of o-aminophenol with benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-hydroxybenzophenone, which then undergoes cyclization to form 3-Phenyl-2,1-benzoxazole. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

3-Phenyl-2,1-benzoxazole has a wide range of applications in scientific research. One of its most common uses is as a fluorescent probe. This compound has a high quantum yield and can be easily excited by UV light, making it useful for fluorescence microscopy and imaging. It is also used as a synthetic intermediate for the preparation of other compounds, such as benzoxazole-based drugs and materials.

properties

CAS RN

5176-14-7

Product Name

3-Phenyl-2,1-benzoxazole

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

3-phenyl-2,1-benzoxazole

InChI

InChI=1S/C13H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H

InChI Key

HTNPXVDBSMVQMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NO2

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NO2

Pictograms

Irritant

Origin of Product

United States

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